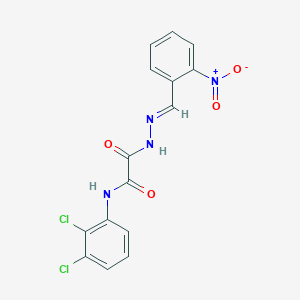
Furan-2-ylmethyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl (4-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a furan ring, a bromophenyl group, and a carbamate moiety. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the bromophenyl group consists of a benzene ring substituted with a bromine atom. The carbamate group is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl (4-bromophenyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the corresponding carbamate in excellent yields . The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl (4-bromophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl (4-bromophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: This compound is structurally similar but contains a carboxamide group instead of a carbamate group.
Ethyl-4-bromophenyl carbamate: This compound has an ethyl group instead of a furan-2-ylmethyl group.
Uniqueness
Furan-2-ylmethyl (4-bromophenyl)carbamate is unique due to the presence of both the furan ring and the bromophenyl group, which confer specific chemical and biological properties
Properties
CAS No. |
25203-41-2 |
|---|---|
Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
InChI Key |
HSZQFDJPQVGVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


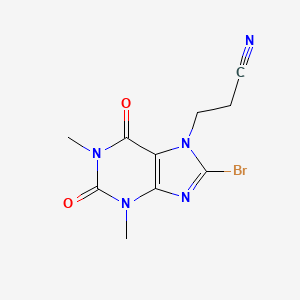
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


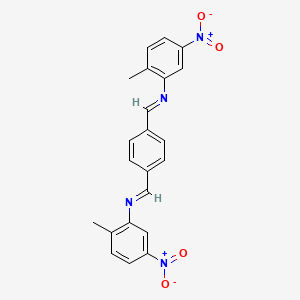

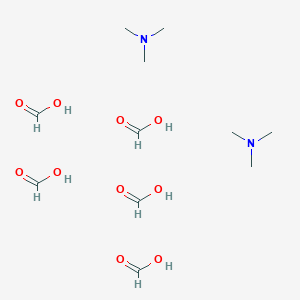
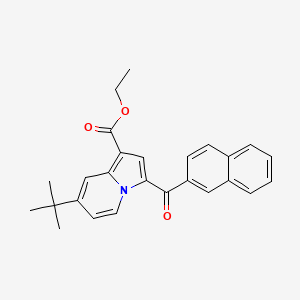
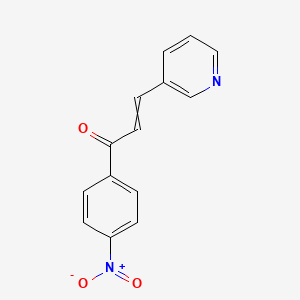



![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
